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The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method

validation represents a significant step towards global harmonization of standards for drug

development. Adopted by major regulatory bodies, including the U.S. Food and Drug

Administration (FDA) and the European Medicines Agency (EMA), this guideline provides a

unified framework for the validation of bioanalytical methods used to quantify drugs and their

metabolites in biological samples.[1][2] This guide offers a detailed comparison of the core

requirements, experimental protocols, and key differences from previous regional guidelines,

providing researchers, scientists, and drug development professionals with a clear roadmap for

compliance.

The primary objective of the ICH M10 guideline is to ensure the quality and consistency of

bioanalytical data that support regulatory decisions regarding the safety and efficacy of drug

products.[3][4] It applies to the validation of methods for measuring chemical and biological

drugs and their metabolites in biological matrices like blood, plasma, serum, and other body

fluids or tissues.[3][5] These methods are critical for nonclinical toxicokinetic (TK) and

pharmacokinetic (PK) studies, as well as all phases of clinical trials submitted for regulatory

approval.[3][5]

Core Validation Parameters: A Comparative
Overview
The ICH M10 guideline specifies distinct validation parameters for chromatographic methods

and ligand-binding assays (LBAs) to address the unique characteristics of each technology. A
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full validation is required when a new bioanalytical method is established or when significant

changes are made to an existing validated method.[3][6]
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Validation Parameter Chromatographic Methods
Ligand Binding Assays
(LBAs)

Selectivity

The ability of the method to

differentiate and quantify the

analyte in the presence of

other components in the

sample.[7]

Evaluation of interference from

structurally related molecules

and non-specific matrix

components.[5]

Specificity

Assesses the non-interference

from metabolites, impurities,

and other components.[3]

Confirms that the assay

detects the intended analyte

without cross-reactivity with

other substances.[5]

Matrix Effect

The direct or indirect alteration

of the analytical response due

to interfering components in

the matrix.[7]

Not explicitly required, but

selectivity assessment covers

potential matrix interferences.

Calibration Curve

A series of calibration

standards over a defined

range.[3]

A response function that

describes the relationship

between the signal and the

analyte concentration.[3]

Range (LLOQ to ULOQ)

The concentration interval over

which the method is precise

and accurate, from the Lower

Limit of Quantification (LLOQ)

to the Upper Limit of

Quantification (ULOQ).[3]

The concentration range

where the assay is precise,

accurate, and selective.[3]

Accuracy

The closeness of the

determined value to the

nominal concentration.[7]

The agreement between the

measured concentration and

the true value.[7]

Precision

The closeness of agreement

among a series of

measurements from the same

homogeneous sample.[7]

The reproducibility of

measurements under the same

operating conditions.[7]
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Carry-Over

The appearance of an analyte

in a sample from a preceding

sample with a high

concentration.[3]

Assessed to ensure that

residual analyte from one

sample does not affect the

next.[3]

Dilution Integrity/Linearity

Ensures that a sample can be

diluted with a blank matrix

without affecting the final

concentration.[3]

Verifies that a sample can be

diluted to fall within the assay

range and still provide an

accurate result.[3]

Stability

Evaluation of the analyte's

stability in the biological matrix

under different storage and

processing conditions.[3]

Assessment of the stability of

the analyte and critical

reagents under various

conditions.[3][5]

Reinjection Reproducibility

Assesses the ability to reinject

processed samples, for

instance, in case of instrument

failure.[8]

Not typically applicable.

Experimental Workflows and Validation Processes
The ICH M10 guideline outlines a structured workflow for bioanalytical method validation,

starting from method development to the analysis of study samples.
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Bioanalytical Method Validation Workflow under ICH M10.

Detailed Experimental Protocols and Acceptance
Criteria
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The following tables summarize the experimental design and acceptance criteria for key

validation parameters as mandated by the ICH M10 guideline.

Table 1: Accuracy and Precision for Chromatographic Methods

Parameter Experimental Design Acceptance Criteria

Within-Run Accuracy &

Precision

At least 3 runs with a minimum

of 5 replicates per QC level

(LLOQ, Low, Mid, High).

Accuracy: Mean concentration

within ±15% of nominal (±20%

at LLOQ). Precision:

Coefficient of Variation (CV)

≤15% (≤20% at LLOQ).[3]

Between-Run Accuracy &

Precision

Calculated from the data of the

3 within-run assessments.

Accuracy: Mean concentration

within ±15% of nominal (±20%

at LLOQ). Precision: CV ≤15%

(≤20% at LLOQ).[3]

Table 2: Accuracy and Precision for Ligand-Binding Assays

Parameter Experimental Design Acceptance Criteria

Within-Run Accuracy &

Precision

At least 6 independent runs

with a minimum of 3 replicates

per QC level (LLOQ, Low, Mid,

High).

Accuracy: Mean concentration

within ±20% of nominal (±25%

at LLOQ and ULOQ).

Precision: CV ≤20% (≤25% at

LLOQ and ULOQ).[3]

Between-Run Accuracy &

Precision

Calculated from the data of the

6 within-run assessments.

Accuracy: Mean concentration

within ±20% of nominal (±25%

at LLOQ and ULOQ).

Precision: CV ≤20% (≤25% at

LLOQ and ULOQ).[3]

Table 3: Stability Assessment

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://database.ich.org/sites/default/files/M10_Guideline_Step4_2022_0524.pdf
https://database.ich.org/sites/default/files/M10_Guideline_Step4_2022_0524.pdf
https://database.ich.org/sites/default/files/M10_Guideline_Step4_2022_0524.pdf
https://database.ich.org/sites/default/files/M10_Guideline_Step4_2022_0524.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stability Type Description Acceptance Criteria

Freeze-Thaw Stability
Analyte stability after multiple

freeze-thaw cycles.[8]

Mean concentration of stability

QCs should be within ±15% of

the nominal concentration.[5]

Short-Term (Bench-Top)

Stability

Analyte stability at room

temperature for a duration that

mimics sample handling.[8]

Mean concentration of stability

QCs should be within ±15% of

the nominal concentration.[5]

Long-Term Stability

Analyte stability under the

intended long-term storage

conditions.[8]

Mean concentration of stability

QCs should be within ±15% of

the nominal concentration.[5]

Stock/Working Solution

Stability

Stability of stock and working

solutions under their storage

conditions.[3]

Response of stability samples

should be within an acceptable

range of the response of fresh

solutions.

Processed Sample Stability

Stability of the analyte in the

processed sample, often in an

autosampler.[9]

Mean concentration should be

within ±15% of the nominal

concentration.

Types of Validation: Full, Partial, and Cross-
Validation
The extent of validation required depends on the circumstances of the bioanalytical method's

use.
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Bioanalytical Method Change or Implementation

Is it a new method or a major change to an existing one?

Perform Full Validation

Yes

Is it a minor change to a validated method?

No

Method is Validated for Use

Perform Partial Validation

Yes

Are data from different labs or methods being compared?

No

Perform Cross-Validation

Yes

No

Click to download full resolution via product page

Decision Tree for Validation Type.

Full Validation: Required for a new method, a new analyte, or a significant change to an

existing method.[6] It involves assessing all the validation parameters.[3]

Partial Validation: Conducted when minor modifications are made to a fully validated method.

[3] The extent of partial validation depends on the nature of the change and can range from a
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single accuracy and precision run to a more extensive evaluation.[10]

Cross-Validation: Necessary to compare data from different laboratories using the same

method or when different analytical methods are used to generate data within or across

studies.[10]

Incurred Sample Reanalysis (ISR)
ISR is a critical component of study sample analysis, designed to verify the reproducibility of

the bioanalytical method.[11] It involves reanalyzing a subset of study samples to ensure the

reliability of the original results.
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Incurred Sample Reanalysis (ISR) Process.

The ICH M10 guideline recommends that ISR samples should be representative of the entire

study, cover the full concentration profile, and be selected as randomly as possible.[11]

Harmonization: ICH M10 vs. Previous FDA and EMA
Guidelines
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The ICH M10 guideline harmonizes several key aspects of bioanalytical method validation that

previously differed between the FDA and EMA.

Feature ICH M10 Guideline
Previous FDA
Guidance (2018)

Previous EMA
Guideline

QC Levels

(Chromatography)

LLOQ, Low (within 3x

LLOQ), Mid (30-50%

of range), High (≥75%

of ULOQ).[2]

LLOQ, Low, Mid, High

without specific range

definitions.[2]

Similar to ICH M10,

providing more

specific ranges.

Accuracy & Precision

Runs (LBAs)
At least 6 runs. Typically 3-5 runs. At least 6 runs.

Endogenous Analytes

Provides several

options for handling

analytes that are also

endogenous

compounds.

Less detailed

guidance compared to

ICH M10.

Provided some

guidance, now aligned

with ICH M10.

Reporting

Specifies

requirements for

validation and

bioanalytical reports.

Comprehensive

reporting

recommendations.[12]

More focused on the

practical conduct of

experiments.[12]

Overall Acceptance

Criteria

Requires calculation

of overall mean

accuracy and

precision across all

accepted runs.[5]

Not explicitly required.

[2]

A requirement, now

harmonized in ICH

M10.

The adoption of the ICH M10 guideline streamlines the drug development process by creating

a single, unified standard for bioanalytical method validation.[1] This reduces the need for

redundant testing to meet different regional regulatory requirements and facilitates a more

efficient global submission process.[7] By adhering to these harmonized principles, researchers

and organizations can ensure the generation of high-quality, reliable bioanalytical data to

support the development of safe and effective medicines worldwide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b588874?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/A_Comparative_Guide_to_FDA_and_EMA_Guidelines_for_Internal_Standard_Use_in_Bioanalysis.pdf
https://www.frontagelab.com/blog/implementing-ich-m10-finally-a-harmonized-bioanalytical-method-validation-guidance/
https://www.frontagelab.com/blog/implementing-ich-m10-finally-a-harmonized-bioanalytical-method-validation-guidance/
https://database.ich.org/sites/default/files/M10_Guideline_Step4_2022_0524.pdf
https://www.ema.europa.eu/en/documents/scientific-guideline/ich-guideline-m10-bioanalytical-method-validation-step-5_en.pdf
https://kymos.com/news/ich-m10-harmonized-guideline/
https://www.propharmagroup.com/thought-leadership/understanding-ich-m10-bioanalytical-method-validation-and-study-sample-analysis
https://www.worldwide.com/blog/2024/04/demystifying-bioanalytical-method-validation-guidelines/
https://database.ich.org/sites/default/files/ICH_M10_EWG_Training_Material_2024_0127.pdf
https://www.fda.gov/apology_objects/abuse-detection-apology.html
https://www.e-b-f.eu/wp-content/uploads/2018/06/fw201709-12.-Rachel-Green-Cross-and-partial-validation.pdf
https://kcasbio.com/wp-content/uploads/2024/06/KCB-poster_WRIB-2024_ISR-MAB-error-reduction.pdf
https://pubmed.ncbi.nlm.nih.gov/30590335/
https://pubmed.ncbi.nlm.nih.gov/30590335/
https://www.benchchem.com/product/b588874#ich-m10-guidelines-for-bioanalytical-method-validation
https://www.benchchem.com/product/b588874#ich-m10-guidelines-for-bioanalytical-method-validation
https://www.benchchem.com/product/b588874#ich-m10-guidelines-for-bioanalytical-method-validation
https://www.benchchem.com/product/b588874#ich-m10-guidelines-for-bioanalytical-method-validation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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